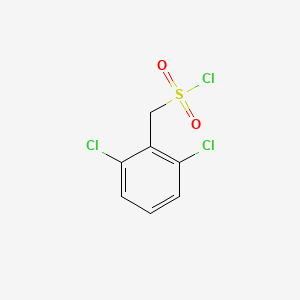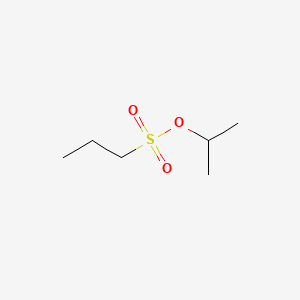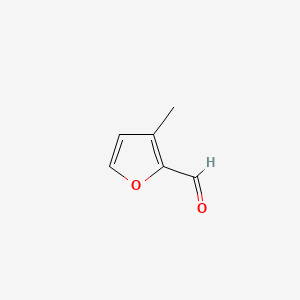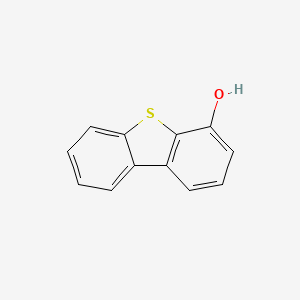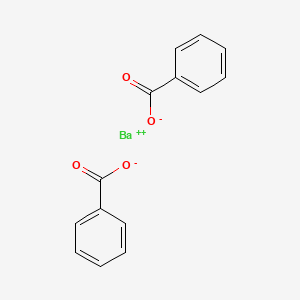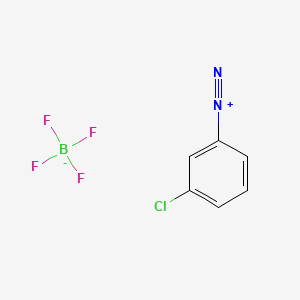
8-Chloroquinoline-4-carbaldehyde
Vue d'ensemble
Description
8-Chloroquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It is stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 8-Chloroquinoline-4-carbaldehyde and its analogs involves several reactions, including Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The structures of the synthesized compounds are determined using UV-Vis, FT-IR, and NMR .Molecular Structure Analysis
The molecular structure of 8-Chloroquinoline-4-carbaldehyde consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6ClNO/c11-9-3-1-2-8-7 (6-13)4-5-12-10 (8)9/h1-6H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-Chloroquinoline-4-carbaldehyde include Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . These reactions are used to construct and functionalize the quinoline scaffold .Physical And Chemical Properties Analysis
8-Chloroquinoline-4-carbaldehyde is a solid compound with a molecular weight of 191.62 . It is stored under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
8-Chloroquinoline-4-carbaldehyde serves as a core scaffold in drug design due to its broad spectrum of bioactivity. It’s a key pharmacophore in the synthesis of compounds with potential therapeutic applications . The compound’s ability to interact with various biological targets makes it invaluable in the development of new medications.
Antimicrobial Agents
Research has shown that derivatives of quinoline, including those utilizing 8-Chloroquinoline-4-carbaldehyde, exhibit significant antibacterial activities. These compounds can be synthesized and tested against various bacterial strains, showing promise as broad-spectrum bactericidal agents .
Antioxidant Properties
Quinoline derivatives are also explored for their antioxidant activities. The structural modification of 8-Chloroquinoline-4-carbaldehyde can lead to compounds with potent radical scavenging abilities, which is crucial in the prevention of oxidative stress-related diseases .
Pharmacokinetic Modulation
The chemical structure of 8-Chloroquinoline-4-carbaldehyde allows for modifications that can enhance the pharmacokinetic properties of pharmaceuticals. This includes improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs .
Molecular Docking Studies
In silico molecular docking studies utilize 8-Chloroquinoline-4-carbaldehyde derivatives to predict the interaction and binding affinities with biological targets. This is essential in the preclinical phase of drug development to assess the potential efficacy of new compounds .
Synthetic Organic Chemistry
The compound is a versatile intermediate in synthetic organic chemistry. It can undergo various chemical reactions, providing a pathway to synthesize a wide range of functionalized quinoline derivatives .
Biological Activity Profiling
8-Chloroquinoline-4-carbaldehyde and its derivatives can be subjected to in vivo and in vitro screening to determine their biological activities. This helps in identifying potential applications in treating various health conditions .
Drug Likeness Assessment
The compound is used in assessing drug likeness properties, such as Lipinski’s rule of five, which predicts the oral bioavailability of potential drug candidates. This is crucial in early-stage drug discovery to ensure the development of viable pharmaceuticals .
Mécanisme D'action
Target of Action
8-Chloroquinoline-4-carbaldehyde is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets through different mechanisms . More research is needed to elucidate the specific interactions of 8-Chloroquinoline-4-carbaldehyde with its targets.
Biochemical Pathways
Quinoline and its derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of bioactivity
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities
Action Environment
Factors such as temperature, pH, and the presence of other compounds can significantly influence the action of a compound .
Safety and Hazards
The safety information for 8-Chloroquinoline-4-carbaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of novel quinoline derivatives .
Propriétés
IUPAC Name |
8-chloroquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKQRGWKODOCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299786 | |
| Record name | 8-chloroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinoline-4-carbaldehyde | |
CAS RN |
35839-88-4 | |
| Record name | 35839-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chloroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



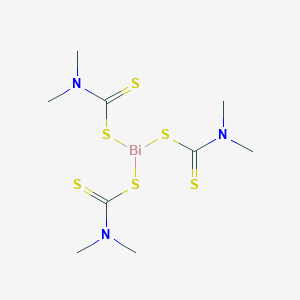
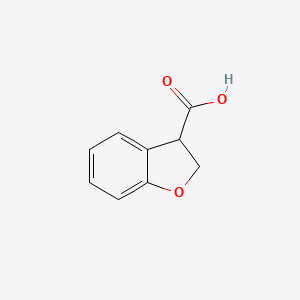
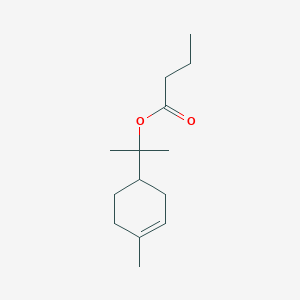

![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)
